7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide
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Overview
Description
7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide is a complex organic compound belonging to the class of triazolobenzothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzothiadiazine ring system The presence of a chlorine atom, a methyl group, and a phenyl group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted hydrazine with a suitable thiadiazine precursor can lead to the formation of the desired triazolobenzothiadiazine ring system. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols; conditionssolvent such as dimethylformamide, catalyst like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Scientific Research Applications
7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an aldose reductase inhibitor, which could be useful in the treatment of diabetic complications.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help mitigate the accumulation of sorbitol in tissues, which is associated with diabetic complications . The compound’s structure allows it to form stable interactions with the enzyme, thereby exerting its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazole ring system but differ in the fused ring structure.
Benzothiadiazine-1,1-dioxides: These compounds have a similar benzothiadiazine core but lack the triazole ring.
Uniqueness
7-Chloro-2-methyl-5-phenyl-(1,2,4)triazolo(5,1-c)(1,2,4)benzothiadiazine-5-oxide is unique due to its combined triazole and benzothiadiazine ring system, which imparts distinct chemical and biological properties. This dual ring system enhances its potential for diverse applications, making it a valuable compound for further research .
Properties
IUPAC Name |
11-chloro-4-methyl-8-phenyl-8λ6-thia-2,3,5,7-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene 8-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c1-10-17-15-19-22(21,12-5-3-2-4-6-12)14-9-11(16)7-8-13(14)20(15)18-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWQUVDLAYAHGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=C(C=C3)Cl)S(=NC2=N1)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908463 |
Source
|
Record name | 7-Chloro-2-methyl-5-phenyl-5lambda~6~-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103541-73-7 |
Source
|
Record name | Goe 4962 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103541737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-2-methyl-5-phenyl-5lambda~6~-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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